H-7 dihydrochloride
Overview
Description
It is known for its ability to inhibit various protein kinases, including protein kinase A, protein kinase G, protein kinase C, and myosin light chain kinase . This compound has shown antiviral activity against influenza A and has been used in various biological and biochemical research applications .
Mechanism of Action
H-7 dihydrochloride, also known as 55VT8U9HB1, H7 dihydrochloride, 1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine dihydrochloride, or H-7, Dihydrochloride, is a potent protein kinase inhibitor. This compound has a broad spectrum of activity and plays a significant role in various biochemical pathways .
Target of Action
This compound primarily targets protein kinases, including Protein Kinase A (PKA), Protein Kinase G (PKG), Protein Kinase C (PKC), and Myosin Light Chain Kinase (MLCK) . These kinases play crucial roles in cellular signaling, regulating various cellular processes such as cell growth, differentiation, and apoptosis .
Mode of Action
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of these kinases, thereby preventing their activation and subsequent phosphorylation of target proteins . This inhibition disrupts the normal signaling pathways regulated by these kinases .
Biochemical Pathways
By inhibiting these kinases, this compound affects several biochemical pathways. For instance, the inhibition of PKC disrupts the regulation of cell cycle progression and apoptosis . The compound’s antiviral activity against influenza A is also notable .
Biochemical Analysis
Biochemical Properties
H-7 Dihydrochloride interacts with various enzymes and proteins, primarily through its inhibitory effects on protein kinases . It inhibits PKC, PKA, and PKG with Ki values of 6.0, 3.0, and 5.8 μM, respectively . These interactions play a crucial role in regulating biochemical reactions within the cell.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it shows antiviral activity against influenza A in vitro .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily by inhibiting protein kinases, which play a crucial role in cellular signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-7 dihydrochloride involves the reaction of 1-(5-isoquinolinesulfonyl)-2-methylpiperazine with hydrochloric acid to form the dihydrochloride salt. The reaction typically requires careful control of temperature and pH to ensure the purity and yield of the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: H-7 dihydrochloride primarily undergoes substitution reactions due to the presence of the sulfonyl group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often require oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly use reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various sulfonamide derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
H-7 dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool to study protein kinase activity and inhibition.
Biology: Employed in cell signaling studies to understand the role of protein kinases in various cellular processes.
Medicine: Investigated for its potential antiviral properties, particularly against influenza A.
Industry: Utilized in the development of kinase inhibitor libraries for drug discovery and development
Comparison with Similar Compounds
H-8 dihydrochloride: Another protein kinase inhibitor with a similar structure but different specificity for kinase inhibition.
Staurosporine: A potent protein kinase inhibitor with a broader range of kinase targets.
Bisindolylmaleimide I: A selective inhibitor of protein kinase C.
Uniqueness of H-7 Dihydrochloride: this compound is unique due to its broad-spectrum inhibition of multiple protein kinases, making it a valuable tool in research for studying various signaling pathways. Its relatively low toxicity and high specificity for certain kinases also contribute to its widespread use in scientific studies .
Properties
IUPAC Name |
5-(2-methylpiperazin-1-yl)sulfonylisoquinoline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S.2ClH/c1-11-9-16-7-8-17(11)20(18,19)14-4-2-3-12-10-15-6-5-13(12)14;;/h2-6,10-11,16H,7-9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARGPFMFRLLKPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10910929 | |
Record name | 1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10910929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108930-17-2 | |
Record name | 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108930172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10910929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-ISOQUINOLINESULFONYL)-2-METHYLPIPERAZINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55VT8U9HB1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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